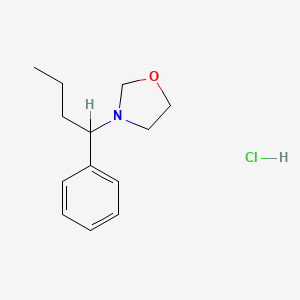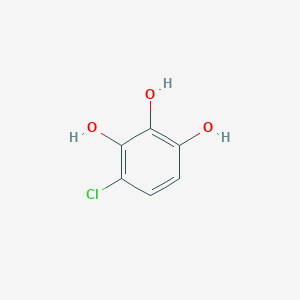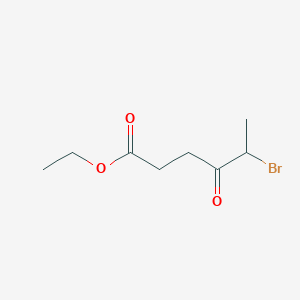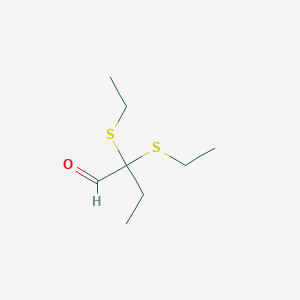silane CAS No. 76847-25-1](/img/structure/B14454401.png)
[(2-Methoxyphenyl)(phenyl)methoxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)(phenyl)methoxysilane is an organosilicon compound with the molecular formula C17H22O2Si. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a trimethylsilane group attached to a central oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(phenyl)methoxysilane typically involves the reaction of (2-methoxyphenyl)magnesium bromide with trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent and purified by distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (2-Methoxyphenyl)(phenyl)methoxysilane may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and automated systems may be used to control reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve additional purification steps such as recrystallization or advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyphenyl)(phenyl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)(phenyl)methoxysilane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)(phenyl)methoxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other reactants, facilitating the formation of desired products. The methoxy and phenyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the methoxy group. It is used in similar reactions but has different reactivity and selectivity.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methoxyphenyl group.
Uniqueness
(2-Methoxyphenyl)(phenyl)methoxysilane is unique due to the presence of both methoxy and phenyl groups, which provide a combination of steric and electronic effects that influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propiedades
Número CAS |
76847-25-1 |
|---|---|
Fórmula molecular |
C17H22O2Si |
Peso molecular |
286.44 g/mol |
Nombre IUPAC |
[(2-methoxyphenyl)-phenylmethoxy]-trimethylsilane |
InChI |
InChI=1S/C17H22O2Si/c1-18-16-13-9-8-12-15(16)17(19-20(2,3)4)14-10-6-5-7-11-14/h5-13,17H,1-4H3 |
Clave InChI |
XULKIQIDKSNTNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(C2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


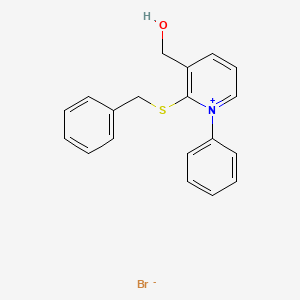
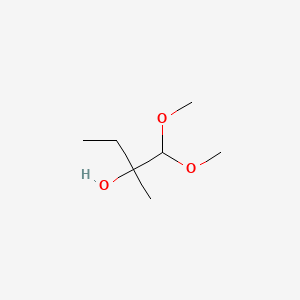
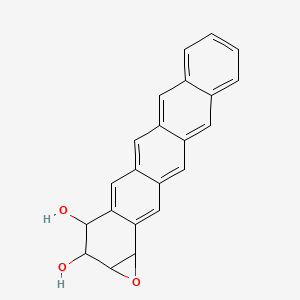
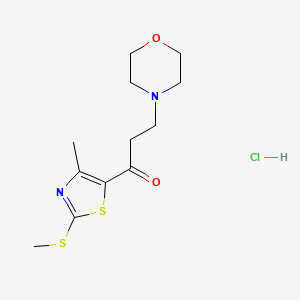
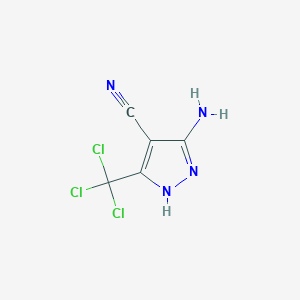
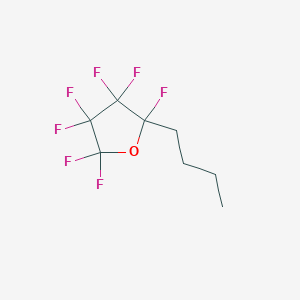
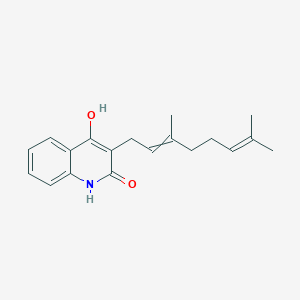
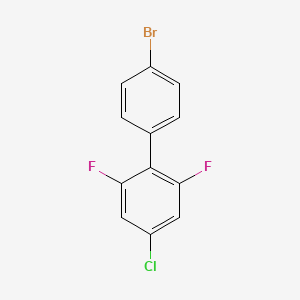
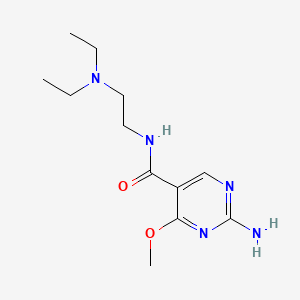
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
